molecular formula C30H10Br4O2 B14546531 8,16-Pyranthrenedione, tetrabromo- CAS No. 61931-61-1

8,16-Pyranthrenedione, tetrabromo-

Cat. No.: B14546531
CAS No.: 61931-61-1
M. Wt: 722.0 g/mol
InChI Key: VWGVTTALJUVJRP-UHFFFAOYSA-N
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Description

8,16-Pyranthrenedione, tetrabromo- is a brominated derivative of pyranthrenedione. It is a polycyclic aromatic compound with the molecular formula C30H10Br4O2 and a molecular weight of 722.024 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,16-Pyranthrenedione, tetrabromo- typically involves the bromination of pyranthrenedione. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve the desired degree of bromination .

Industrial Production Methods: Industrial production of 8,16-Pyranthrenedione, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 8,16-Pyranthrenedione, tetrabromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

8,16-Pyranthrenedione, tetrabromo- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8,16-Pyranthrenedione, tetrabromo- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison: 8,16-Pyranthrenedione, tetrabromo- is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

61931-61-1

Molecular Formula

C30H10Br4O2

Molecular Weight

722.0 g/mol

IUPAC Name

2,3,4,5-tetrabromopyranthrene-8,16-dione

InChI

InChI=1S/C30H10Br4O2/c31-19-10-18-24(28(34)27(19)33)25-23-16(30(18)36)6-5-11-9-17-12-3-1-2-4-13(12)29(35)15-8-7-14(26(25)32)22(20(11)23)21(15)17/h1-10H

InChI Key

VWGVTTALJUVJRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C(=C7C5=C(C=C4)C(=O)C8=CC(=C(C(=C87)Br)Br)Br)Br

Origin of Product

United States

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